molecular formula C12H12O3 B3324005 Methyl 6-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate CAS No. 178100-87-3

Methyl 6-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate

Cat. No.: B3324005
CAS No.: 178100-87-3
M. Wt: 204.22 g/mol
InChI Key: ALAVDGAFFQFYLQ-UHFFFAOYSA-N
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Description

Methyl 6-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate: is an organic compound with the molecular formula C12H12O3. It is a derivative of naphthalene, characterized by the presence of a methyl ester group and a ketone functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate typically involves the following steps:

    Cyclization: Starting from a suitable precursor, such as a substituted benzene, cyclization reactions are employed to form the naphthalene core.

    Esterification: The carboxylate group is introduced via esterification reactions, often using methanol and an acid catalyst like sulfuric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids.

    Reduction: Reduction of the ketone group can yield alcohol derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Conditions vary depending on the substituent, but common reagents include nitric acid (HNO3) for nitration and halogens (Cl2, Br2) for halogenation.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Methyl 6-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 6-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate involves its interaction with specific molecular targets. The ketone and ester functional groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, modulating biochemical pathways and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 8-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate
  • Ethyl 5-oxo-5,6,7,8-tetrahydroquinoline-2-carboxylate

Uniqueness

Methyl 6-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and physical properties

Properties

IUPAC Name

methyl 6-oxo-7,8-dihydro-5H-naphthalene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O3/c1-15-12(14)10-3-2-9-7-11(13)5-4-8(9)6-10/h2-3,6H,4-5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALAVDGAFFQFYLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(CC(=O)CC2)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 6-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate
Reactant of Route 2
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Methyl 6-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate
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Methyl 6-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate
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Methyl 6-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate
Reactant of Route 5
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Methyl 6-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate
Reactant of Route 6
Methyl 6-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate

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